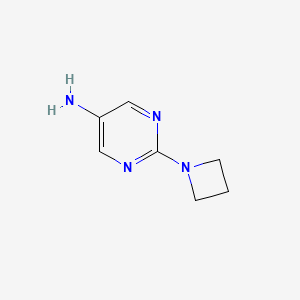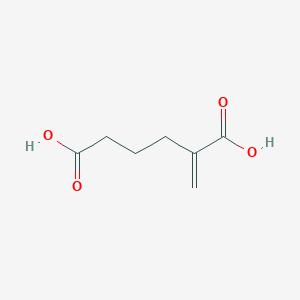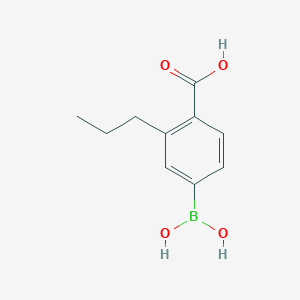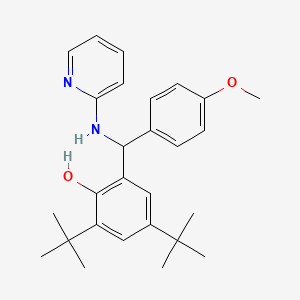![molecular formula C15H30O4Si B13988630 Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate CAS No. 112348-00-2](/img/structure/B13988630.png)
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate is a chemical compound with the molecular formula C15H30O4Si It is known for its unique structure, which includes an ester group, a ketone group, and a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate typically involves the reaction of ethyl acetoacetate with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, while the silyl ether group can enhance the compound’s stability and lipophilicity. These properties make the compound suitable for use in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-4-{[tri(methyl)silyl]oxy}butanoate
- Ethyl 3-oxo-4-{[tri(ethyl)silyl]oxy}butanoate
- Ethyl 3-oxo-4-{[tri(butyl)silyl]oxy}butanoate
Uniqueness
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in applications where stability and lipophilicity are important factors.
Properties
CAS No. |
112348-00-2 |
|---|---|
Molecular Formula |
C15H30O4Si |
Molecular Weight |
302.48 g/mol |
IUPAC Name |
ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate |
InChI |
InChI=1S/C15H30O4Si/c1-8-18-15(17)9-14(16)10-19-20(11(2)3,12(4)5)13(6)7/h11-13H,8-10H2,1-7H3 |
InChI Key |
RELIHJBOJHJAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)



![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)



![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)

![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)

![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
